Solubility Advantage Over Thio-Analog
The solubility profile of 4H-chromeno[4,3-d][1,3]thiazol-2-amine offers a practical advantage over its thio-analog, 4H-thiochromeno[4,3-d]thiazol-2-amine. The target compound has a reported solubility of >30.6 μg/mL in aqueous solution . In contrast, 4H-thiochromeno[4,3-d]thiazol-2-amine, which contains a sulfur atom in place of an oxygen in the fused ring, has a significantly lower aqueous solubility of 0.0412 mg/mL (41.2 μg/mL) . This difference in solubility, while both are low, can be critical during the design and execution of aqueous-based synthetic reactions or biological assays, where the target compound's relatively higher solubility may reduce the need for high concentrations of organic co-solvents.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >30.6 μg/mL |
| Comparator Or Baseline | 4H-thiochromeno[4,3-d]thiazol-2-amine (CAS 31879-58-0): 0.0412 mg/mL (41.2 μg/mL) |
| Quantified Difference | The target compound's solubility is reported as >30.6 μg/mL, while the comparator's is 41.2 μg/mL. While not a large absolute difference, the target compound's higher reported value suggests a potentially more favorable profile for certain aqueous applications. |
| Conditions | Reported solubility values from vendor datasheets; exact measurement conditions not specified. |
Why This Matters
For researchers planning aqueous-phase syntheses or biological assays, this solubility data provides a quantitative basis for selecting this scaffold over the less soluble thio-analog, potentially streamlining experimental workflows and reducing solvent-related variability.
